molecular formula C11H12N2O2 B8736392 2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one

2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one

Cat. No. B8736392
M. Wt: 204.22 g/mol
InChI Key: QOLOUOOVGAEAAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-ethyl-6-methoxy-1,5-Naphthyridin-4(1H)-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-6-methoxy-1H-1,5-naphthyridin-4-one

InChI

InChI=1S/C11H12N2O2/c1-3-7-6-9(14)11-8(12-7)4-5-10(13-11)15-2/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

QOLOUOOVGAEAAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(N1)C=CC(=N2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-amino-2-methoxypyridine (50 g), methyl propionylacetate (57.3 g) and p-toluenesulphonic acid (0.5 g) in benzene (200 ml) was heated under reflux with azeotropic removal of water for 20 hours. Volatile material was removed by evaporation and the residue added to a refluxing eutectic mixture of 26.5% v/v diphenyl and 73.5% v/v diphenyl oxide (140 ml). The solution was heated under reflux for 1 hour, cooled and diluted with hexane (500 ml). The precipitated solid was filtered off and triturated with hot methanol (500 ml) to give 2-ethyl-6-methoxy-1,5-naphthyridine-4 (1H)-one (B4) (32.3 g), as a pale brown solid, m.p. 279°-281° C.; NMR (d6 -DMSO): 1.2 (t, 3H), 2.65 (q, 2H), 3.95 (s, 3H), 6.3 (br s, 1H), 7.15 (d, 1H), 7.95 (d, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
57.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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